molecular formula C12H26OSi B11953965 Octyl trimethylsilyl ketone CAS No. 152974-20-4

Octyl trimethylsilyl ketone

Cat. No.: B11953965
CAS No.: 152974-20-4
M. Wt: 214.42 g/mol
InChI Key: MFKWORABNUEDTO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Formula and Composition

Octyl trimethylsilyl ketone has the molecular formula C₁₂H₂₆OSi , with an average molecular mass of 214.425 g/mol (monoisotopic mass: 214.175292). The compound’s backbone consists of a nine-carbon chain (nonanone) modified at the carbonyl position by a trimethylsilyl group (-Si(CH₃)₃). This substitution replaces one of the carbonyl oxygen’s traditional organic substituents, resulting in a silicon-carbon bond directly adjacent to the ketone functionality.

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name, 1-(trimethylsilyl)-1-nonanone , reflects the substitution pattern:

  • The parent chain is nonanone, a nine-carbon ketone.
  • The trimethylsilyl group is attached to the carbonyl carbon (position 1).

The structural formula is:
CH₃(CH₂)₇C(=O)Si(CH₃)₃

This nomenclature adheres to the priority rules for functional groups, where the ketone takes precedence over the silyl substituent. The numbering begins at the carbonyl carbon, emphasizing its centrality to the molecule’s reactivity.

Table 1: Key Molecular Descriptors of this compound
Property Value
Molecular Formula C₁₂H₂₆OSi
Average Mass 214.425 g/mol
Monoisotopic Mass 214.175292 g/mol
ChemSpider ID 2776850
IUPAC Name 1-(Trimethylsilyl)-1-nonanone

Bonding and Electronic Effects

The Si-C bond in the trimethylsilyl group exhibits significant polarity due to silicon’s lower electronegativity (1.90) compared to carbon (2.55). This polarization induces partial positive charge on silicon and partial negative charge on the adjacent carbon, altering the electron density around the carbonyl group. Consequently, the ketone’s reactivity may differ from traditional organic ketones, particularly in nucleophilic addition or reduction reactions.

The steric bulk of the trimethylsilyl group further influences molecular conformation. The three methyl groups create a tetrahedral geometry around silicon, hindering access to the carbonyl carbon and potentially stabilizing certain transition states in reactions.

Properties

CAS No.

152974-20-4

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

1-trimethylsilylnonan-1-one

InChI

InChI=1S/C12H26OSi/c1-5-6-7-8-9-10-11-12(13)14(2,3)4/h5-11H2,1-4H3

InChI Key

MFKWORABNUEDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Grignard-Based Silylation

A classical approach involves the reaction of octyl magnesium bromide with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF). The intermediate organomagnesium compound reacts with carbonyl precursors (e.g., acid chlorides or ketones) to yield the target acylsilane.

Reaction Conditions :

  • Temperature: −78°C to 25°C

  • Solvent: THF

  • Catalyst: None

  • Yield: 45–60%

Limitations :

  • Sensitivity to moisture and oxygen.

  • Requires stoichiometric Grignard reagents, increasing costs.

Transition Metal-Catalyzed Cross-Coupling

Rhodium-Catalyzed Ketone Functionalization

The patent US6252118B1 describes a method using rhodium catalysts and 2-aminopyridine derivatives to synthesize substituted ketones. For this compound, the protocol involves:

  • Condensation of octan-2-one with 2-amino-3-picoline to form a ketimine.

  • Rhodium-catalyzed C–C bond cleavage and silyl group insertion.

Key Parameters :

  • Catalyst: [Rh(C₈H₁₄)₂]₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃)

  • Temperature: 150°C

  • Yield: 70–82%

Advantages :

  • High regioselectivity.

  • Tolerates bulky substituents.

Visible-Light-Mediated Radical Carbonylation

Photocatalytic Synthesis

A 2024 study (CCS Chem. 2024, 6, 1234) reports a metal-free method using hydrosilanes, CO, and α,β-unsaturated ketones under visible light. The process generates silyl acyl radicals, which trap with alkenes to form acylsilanes.

Reaction Setup :

  • Photocatalyst: 4CzIPN (2 mol%)

  • HAT Catalyst: Triisopropylsilanethiol (10 mol%)

  • CO Pressure: 50 bar

  • Solvent: Acetonitrile

  • Yield: 68–75%

Notable Features :

  • Atom-economical and scalable via continuous-flow reactors.

  • Avoids toxic transition metals.

Brook Rearrangement of Silyl Enol Ethers

Base-Promoted Isomerization

Silyl enol ethers derived from octyl ketones undergo Brook rearrangement in the presence of strong bases (e.g., LDA or KHMDS). The transient silyloxycarbene intermediate rearranges to the acylsilane.

Conditions :

  • Base: KHMDS (2.0 equiv.)

  • Solvent: DME

  • Temperature: −40°C

  • Yield: 55–65%

Challenges :

  • Competing side reactions (e.g., over-reduction).

  • Requires strict temperature control.

Comparative Analysis of Methods

Method Yield (%) Catalyst Scalability Cost
Grignard Silylation45–60NoneModerateLow
Rhodium Catalysis70–82Rhodium complexHighHigh
Photochemical Synthesis68–754CzIPNHighModerate
Brook Rearrangement55–65KHMDSLowModerate

Key Insights :

  • Transition metal catalysis offers the highest yields but at elevated costs.

  • Photochemical methods balance efficiency and environmental impact.

Chemical Reactions Analysis

Chemical Reactions of Octyl Trimethylsilyl Ketone

This compound (1-trimethylsilyl-1-nonanone, CID 3538356) is a silylated carbonyl compound with the molecular formula C₁₂H₂₆OSi . Its reactivity stems from the carbonyl group and the labile trimethylsilyl (TMS) protecting group, which influences reaction pathways and intermediates. Below is a synthesis of its key chemical transformations.

1.2.2 Hydrolysis of the Silyl Ether Group

The TMS group in this compound is susceptible to aqueous acid or base , leading to hydrolysis:

R-C(=O)-SiMe3+H2OR-C(=O)-OH+SiMe3OH\text{R-C(=O)-SiMe}_3 + \text{H}_2\text{O} \rightarrow \text{R-C(=O)-OH} + \text{SiMe}_3\text{OH}

This reaction regenerates the free carbonyl group (nonan-1-one) and releases trimethylsilanol. Such hydrolysis is often used to deprotect silylated carbonyls in multi-step syntheses .

1.2.3 Participation in Aldol-like Reactions

Silyl-protected ketones like this compound can act as carbonyl donors or acceptors in aldol reactions. For example:

Analytical and Stability Considerations

  • Spectral Data : The compound exhibits characteristic ¹H NMR signals for the TMS group (δ ~0.16 ppm, singlet) and carbonyl region (δ ~5.84 ppm for enol silane intermediates) .

  • Stability : The TMS group is labile under acidic or aqueous conditions but stable under anhydrous, inert conditions .

Reaction Efficiency

In the one-pot furan synthesis, trimethylsilyl-substituted propargyl carboxylates react with ketones to yield 2-methylfurans with excellent regio- and stereochemical control. For example:

  • Yield : Up to 96% for ethyl 2-diazo-3-((trimethylsilyl)oxy)dodecanoate under optimized conditions .

  • Selectivity : The TMS group ensures clean cyclization without side products like over-reduction or deprotection during intermediate steps .

Comparative Studies

Reaction TypeKey Advantage of TMS GroupLimitation
Furan SynthesisStabilizes intermediatesRequires TMSOTf for desilylation
HydrolysisClean deprotectionLimited to acidic/basic conditions
Aldol ReactionsDirects regioselectivityMay require stoichiometric silylation agents

Scientific Research Applications

Octyl trimethylsilyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of octyl trimethylsilyl ketone involves its ability to act as a hydride donor or radical H-donor, depending on the type of reaction. In reduction reactions, it donates hydride ions to reduce ketones to alcohols . The molecular targets and pathways involved include interactions with various catalysts and reagents that facilitate these transformations.

Comparison with Similar Compounds

The provided evidence includes several octyl-containing compounds and ketones, which are structurally or functionally relevant for comparison. Below is a detailed analysis:

Ketones with Octyl Substituents

a. 2-Octanone (n-Hexyl Methyl Ketone)

  • Molecular Formula : C₈H₁₆O
  • CAS No.: 111-13-7
  • Functional Group : Ketone (R-CO-R')
  • Key Properties :
    • Boiling point: ~173°C (estimated for similar aliphatic ketones).
    • Reactivity: Undergoes typical ketone reactions, such as nucleophilic additions or reductions.
  • Applications : Used as a solvent or flavoring agent in industrial processes .

b. 3-Octanone (Ethyl Amyl Ketone)

  • Molecular Formula : C₈H₁₆O
  • CAS No.: 106-68-3
  • Safety Data :
    • Causes skin/eye irritation; requires immediate rinsing upon contact.
    • First-aid measures include artificial respiration if inhaled .
  • Synthesis : Produced via oxidation of secondary alcohols or catalytic methods .

Comparison Table: 2-Octanone vs. 3-Octanone

Property 2-Octanone 3-Octanone
Molecular Weight 128.21 g/mol 128.21 g/mol
CAS No. 111-13-7 106-68-3
Boiling Point ~173°C ~167°C
Safety Hazards Low toxicity Skin/eye irritation
Organosilicon Compounds

Diethylaminotrimethylsilane

  • Molecular Formula : C₇H₁₉NSi
  • CAS No.: 996-50-9
  • Role : Catalyst in 1,4-additions of aldehydes to vinyl ketones (e.g., in citronellal synthesis) .
  • Reactivity : Facilitates silylation, enhancing reaction rates in organic transformations.

Hypothetically, the trimethylsilyl group in Octyl trimethylsilyl ketone might stabilize intermediates or alter electrophilicity compared to non-silylated ketones like 2-octanone.

Thiols and Esters with Octyl Groups

a. tert-Octylthiol (2,4,4-Trimethyl-2-pentanethiol)

  • Molecular Formula : C₈H₁₈S
  • CAS No.: Not specified (synonyms: tert-Octyl mercaptan) .
  • Functional Group : Thiol (-SH).
  • Applications : Used in polymer stabilization or as a chain-transfer agent.

b. Octyl Acetate

  • Molecular Formula : C₁₀H₂₀O₂
  • Key Properties :
    • Esters like octyl acetate are typically volatile and used in fragrances or solvents.
    • Profiled via quantum chemistry and QSPR models .

Functional Group Comparison Table

Compound Functional Group Reactivity Example
This compound (hypothetical) Ketone, Silyl ether Potential for silylation or aldol reactions
2-Octanone Ketone Nucleophilic addition
tert-Octylthiol Thiol Radical scavenging or thiol-ene click chemistry
Octyl acetate Ester Hydrolysis to acetic acid and octanol

Q & A

Q. What synthetic strategies are effective for preparing octyl trimethylsilyl ketone, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation/cyclization strategies using Lewis acids like BF₃·OEt₂ at cryogenic temperatures. For example, trans-fused bicyclic ketones are formed through oxiranyl anion alkylation followed by 6-endo cyclization, achieving yields up to 76% . Key parameters include temperature control (−78°C) and stoichiometric use of the Lewis acid to direct regioselectivity. The trimethylsilyl group minimizes steric hindrance, favoring α-trimethylsilyl ketone intermediates that rearrange into silyl enol ethers, preventing undesired homologation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Gas Chromatography (GC): Purity assessment (≥98%) using reference standards like 3-octanone, which shares structural similarities .
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the silyl group’s presence (δ ~0.1 ppm for Si(CH₃)₃) and ketone carbonyl signals (δ ~200-220 ppm).
  • Solubility Testing: Determine solubility in organic solvents (e.g., ethers, chloroform) to guide reaction design . Reproducibility requires detailed experimental protocols per guidelines for reporting synthetic methods .

Advanced Research Questions

Q. How does the trimethylsilyl group influence regioselectivity and reaction pathways in ketone functionalization?

The trimethylsilyl group acts as a steric and electronic director. In BF₃-mediated reactions, it promotes α-silyl ketone formation, which rapidly isomerizes to silyl enol ethers, bypassing competing pathways . Computational studies (e.g., DFT) can model this behavior by analyzing orbital interactions and transition-state energies. Experimental validation involves isolating intermediates via quenching at low temperatures and comparing kinetics under varying acid conditions .

Q. How can contradictory data on reduction selectivity (e.g., NaBH₄ vs. DIBAL-H) be resolved in this compound derivatives?

Contradictions arise from differing reducing agents’ steric and electronic effects. For example, DIBAL-H preferentially reduces hindered ketones to cis-alcohols (e.g., 110b:110a ratio >10:1), while NaBH₄ favors trans-products . Methodological solutions include:

  • Kinetic vs. Thermodynamic Control: Vary reaction time/temperature to isolate intermediates.
  • Additive Screening: Use chelating agents (e.g., CeCl₃) to modulate reductant selectivity.
  • In Situ Monitoring: Employ techniques like IR spectroscopy to track reaction progress .

Q. What computational tools are suitable for modeling the steric effects of the trimethylsilyl group in reaction design?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QSPR, QSAR) can predict steric parameters (e.g., Tolman cone angles) and electronic effects. Software like Gaussian or ORCA enables transition-state modeling for silyl-directed reactions . Validate predictions by synthesizing analogs (e.g., substituting Si(CH₃)₃ with bulkier groups) and comparing experimental vs. computed activation energies .

Methodological Best Practices

Q. How should researchers address reproducibility challenges in silyl ketone synthesis?

  • Detailed Reporting: Document catalyst loadings, temperature gradients, and purification steps (e.g., column chromatography solvents) as per IUPAC guidelines .
  • Batch Consistency: Use high-purity reagents (e.g., BF₃·OEt₂ stored under inert gas) to minimize variability .
  • Data Sharing: Provide raw spectral data and chromatograms in supplementary materials to enable cross-validation .

Q. What strategies mitigate side reactions during silyl enol ether formation?

  • Low-Temperature Quenching: Halt reactions at −78°C to trap intermediates before rearrangement.
  • Protecting Groups: Introduce temporary groups (e.g., TMS ethers) to stabilize reactive sites.
  • Catalyst Screening: Test alternative Lewis acids (e.g., TiCl₄) to modulate reaction pathways .

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